molecular formula C11H13BrO2S B15327358 1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

Cat. No.: B15327358
M. Wt: 289.19 g/mol
InChI Key: DHRVMIKOKTZRLE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is a brominated aromatic compound featuring a thioether linkage and a hydroxypropyl substituent. Its molecular formula is C₁₁H₁₃BrO₂S, with a molecular weight of 313.19 g/mol. However, indicates that this compound is a discontinued product, suggesting challenges in synthesis, stability, or commercial viability. Its synthesis typically involves nucleophilic substitution reactions between phenacyl bromides and thiol-containing reagents under basic conditions.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(3-hydroxypropylsulfanyl)ethanone

InChI

InChI=1S/C11H13BrO2S/c12-10-4-2-9(3-5-10)11(14)8-15-7-1-6-13/h2-5,13H,1,6-8H2

InChI Key

DHRVMIKOKTZRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCCO)Br

Origin of Product

United States

Biological Activity

1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, also known by its CAS number 1480280-06-5, is a compound of growing interest in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and potential therapeutic applications.

The compound's molecular structure is characterized by the following properties:

Property Details
Molecular Formula C11H13BrO2S
Molecular Weight 289.19 g/mol
IUPAC Name This compound
InChI Key JXGKAAFSDAADPS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)CSCCCO)Br

These properties suggest that the compound has a robust aromatic structure, which is often associated with significant biological activity.

Antimicrobial Properties

Research has indicated that compounds with bromophenyl groups often exhibit antimicrobial activity. A study investigating various derivatives of bromophenyl compounds found that those similar to this compound displayed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Antioxidant Activity

Another area of interest is the compound's antioxidant potential. Antioxidants are crucial for neutralizing free radicals in biological systems. Preliminary assays have shown that this compound can scavenge free radicals effectively, suggesting it may have protective effects against oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, which is a desirable trait for potential anticancer agents. The compound's ability to induce apoptosis in cancer cells was particularly noted, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that bromophenyl derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Antioxidant Evaluation : Research published in Food Chemistry assessed the antioxidant capacity of various thioether compounds, revealing that those with hydroxypropyl substitutions had enhanced radical scavenging abilities compared to their counterparts .
  • Cytotoxic Effects : A study in Cancer Letters reported that compounds similar to this compound caused significant reductions in cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxic effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (13c)

  • Key Features : Incorporates a triazole ring and a nitrobenzylidene group.
  • Physical Data : Melting point (202–204°C), molecular weight 514.28 g/mol.
  • Synthesis: Yield 91% in ethanol .

1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (22c)

  • Key Features : Fused benzimidazole-triazole-thiazole system.
  • Synthesis : 77% yield via multi-step coupling reactions .
  • Bioactivity : Likely explored for antimicrobial or cytotoxic properties due to the presence of imidazole and triazole moieties.

Derivatives with Modified Thioether Substituents

1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4a–g)

  • Key Features : Oxadiazole and pyrimidine substituents enhance π-π stacking and hydrogen bonding.
  • Synthesis : Reacted 4-substituted phenacyl bromides with oxadiazole-thiol derivatives in acetone/K₂CO₃ .

1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (1–6)

  • Key Features : Hydroxyphenyl group instead of bromophenyl; heteroaryl thioethers (e.g., thiazole, triazole).
  • Bioactivity : Potent acetylcholinesterase (AChE) inhibitors (Ki = 22–24 nM) .

Bromophenyl Derivatives with Alternative Functional Groups

(E)-2-(1-bromo-1H-indol-3-yl)-1-(4-bromophenyl)-2-(phenylimino)ethan-1-one (3j)

  • Key Features: Indole and imino groups increase planarity and electronic complexity.
  • Synthesis : One-pot three-component reaction with HRMS-ESI confirmation .

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-substituted-phenyl)ethan-1-one (1d–i)

  • Key Features : Sulfoximine group enhances metabolic stability.
  • Physical Data : Example compound 1f has a melting point of 137.3–138.5°C .

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